

Application Note: Quantification of Nitrofuran Residues using 2-NP-Dnsah-13C6 Internal Standard

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Compound of Interest

Compound Name: **2-NP-Dnsah-13C6**

Cat. No.: **B15600194**

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Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in veterinary medicine. However, due to concerns about their carcinogenic and mutagenic effects, their use in food-producing animals has been banned in many countries, including the European Union.^[1] Regulatory bodies have set stringent minimum required performance limits (MRPLs) for the detection of nitrofuran residues in various food matrices.

The parent nitrofuran drugs are rapidly metabolized in animals, and the resulting metabolites become bound to tissue proteins. These tissue-bound metabolites are stable and serve as marker residues for monitoring the illegal use of nitrofurans. The four main nitrofuran metabolites are 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM). Additionally, the metabolite of nifursol, 3,5-dinitrosalicylic acid hydrazide (DNSAH), is also a key target for analysis.

This application note describes a robust and sensitive method for the quantification of nitrofuran metabolites in animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **2-NP-Dnsah-13C6** as a stable isotope-labeled internal standard. The use of a 13C-labeled internal standard ensures high accuracy and precision by

compensating for matrix effects and variations in sample preparation and instrument response.

[2][3]

Principle

The analytical method involves the release of the protein-bound nitrofuran metabolites from the tissue matrix through acid hydrolysis. Simultaneously, the liberated metabolites are derivatized with 2-nitrobenzaldehyde (2-NBA) to form stable nitrophenyl (NP) derivatives, which have improved chromatographic and mass spectrometric properties.

The ¹³C-labeled internal standard, **2-NP-Dnsah-¹³C6**, is added at the beginning of the sample preparation process to mimic the behavior of the native analytes throughout the extraction, derivatization, and analysis steps. Following derivatization, the nitrophenyl derivatives are extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and the final extract is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the target analyte to that of its corresponding stable isotope-labeled internal standard.

Experimental Workflow



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Caption: Experimental workflow for nitrofuran residue quantification.

Materials and Reagents

- Standards:
 - Nitrofuran metabolite standards (AOZ, AMOZ, AHD, SEM, DNSAH)

- **2-NP-Dnsah-13C6** (Internal Standard)

- 2-Nitrobenzaldehyde (2-NBA)

- Solvents:

- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)

- Ethyl acetate (HPLC grade)

- Water (LC-MS grade)

- Reagents:

- Hydrochloric acid (HCl)

- Dipotassium hydrogen phosphate (K2HPO4)

- Ammonium acetate

- Formic acid

Experimental Protocols

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of each nitrofuran metabolite and **2-NP-Dnsah-13C6** in methanol.
- Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions containing all target analytes at various concentrations by diluting the intermediate solutions.
- Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a spiking solution of **2-NP-Dnsah-13C6** in methanol.

Sample Preparation

- Homogenization: Homogenize the tissue sample (e.g., muscle, liver) to ensure uniformity.
- Weighing: Weigh 2.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Spiking: Add a known amount (e.g., 100 μ L) of the **2-NP-Dnsah-13C6** internal standard spiking solution to each sample.
- Hydrolysis and Derivatization:
 - Add 5 mL of water and 0.5 mL of 1 M HCl to the sample.
 - Add 200 μ L of a 50 mM solution of 2-NBA in DMSO.
 - Vortex the sample for 1 minute.
- Incubation: Incubate the samples overnight (approximately 16 hours) at 37 °C. Alternatively, a microwave-assisted derivatization can be employed to reduce the incubation time.
- Neutralization: After incubation, cool the samples to room temperature. Add 5 mL of 0.1 M K₂HPO₄ and adjust the pH to 7.0 ± 0.5 with 1 M NaOH.
- Liquid-Liquid Extraction (LLE):
 - Add 10 mL of ethyl acetate to the tube.
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Transfer the upper organic layer (ethyl acetate) to a new tube.
 - Repeat the extraction step with another 10 mL of ethyl acetate and combine the organic layers.
- Evaporation and Reconstitution:

- Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol).
- Vortex and filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

- LC System: UHPLC system
- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Gradient:

Time (min)	% B
0.0	10
8.0	90
10.0	90
10.1	10

| 12.0 | 10 |

- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for Nitrofuran Metabolite Derivatives

Analyte (NP-Derivative)	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
NP-AOZ	236.1	134.1	104.1
NP-AMOZ	335.1	291.1	262.1
NP-AHD	249.1	134.1	104.1
NP-SEM	209.1	166.1	91.1
NP-DNSAH	425.1	224.0	178.0
2-NP-Dnsah-13C6 (IS)	431.1	230.0	184.0

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data

The use of **2-NP-Dnsah-13C6** as an internal standard allows for accurate and precise quantification of nitrofuran metabolites. The following tables summarize typical validation data obtained using methods incorporating stable isotope-labeled internal standards.

Table 2: Method Performance Characteristics[4][5]

Parameter	DNSAH	AOZ	AMOZ	AHD	SEM
Linearity (R^2)	>0.99	>0.99	>0.99	>0.99	>0.99
Accuracy/Recovery (%)	85-115	83-120	83-120	83-120	83-120
Repeatability (RSD _r %)	<15	<20	<20	<20	<20
Reproducibility (RSD _R %)	<20	<26	<26	<26	<26

Table 3: Decision Limits (CC α) in various matrices[4][6]

Matrix	CC α (µg/kg)
Muscle (Poultry, Bovine, Fish)	0.27 - 0.35
Kidney (Bovine, Porcine)	0.27 - 0.35
Eggs	0.27 - 0.35

CC α values are dependent on the specific matrix and analytical method and should be determined during method validation.

Conclusion

This application note provides a detailed protocol for the quantification of nitrofuran residues in animal-derived food products using **2-NP-Dnsah-13C6** as a stable isotope-labeled internal standard. The method is sensitive, specific, and robust, meeting the stringent requirements for regulatory monitoring. The use of a ¹³C-labeled internal standard is crucial for achieving high accuracy and precision, making it an indispensable tool for researchers, scientists, and drug development professionals involved in food safety and residue analysis.

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